4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Overview
Description
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclohexane ring substituted with a 4-methylpiperazine group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the intermediate compounds . The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters . The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- **2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4’-N-oxide
Uniqueness
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJUZYHRQDOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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